alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

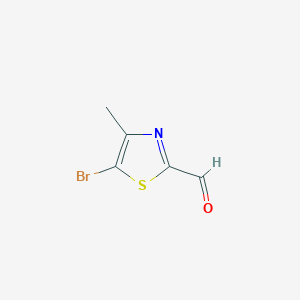

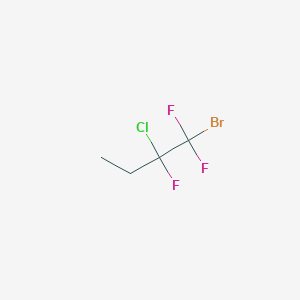

Alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is a trisaccharide consisting of three α-L-arabinose units connected via (1→5) linkages . It is available from various suppliers including Creative Biolabs .

Molecular Structure Analysis

The molecular formula of this compound is C15H26O13, and it has a molecular weight of 414.36 . The InChI string, which represents the structure of the molecule, is also provided .科学的研究の応用

Arabinofuranosidases: Enzymatic Function and Production

Arabinofuranosidases, such as alpha-L-arabinofuranosidase, play a crucial role in the hydrolysis of alpha-L-arabinose from arabinofuranosides, arabinans, arabinoxylans, and arabinogalactans. These enzymes are pivotal in the bioconversion of lignocellulosic biomass, enhancing the hydrolysis of the arabinoxylan fraction of hemicellulose. Research highlights the diverse microbial sources for the production of these enzymes and the potential for genetic engineering to increase their production efficiency. The synergy of arabinofuranosidases with other biomass hydrolyzing enzymes underscores their significance in various industrial applications, including biofuel production (Poria et al., 2020).

Novel Enzymes and Genetic Engineering

The discovery of new thermostable alpha-L-arabinofuranosidases from thermophilic bacteria expands the toolbox available for industrial applications. Such enzymes, characterized by their stability at high temperatures, offer advantages for processes requiring prolonged incubations at elevated temperatures. The cloning and expression of these enzymes in model organisms like Escherichia coli facilitate their study and potential industrial exploitation (Birgisson et al., 2004).

Synergistic Effects and Industrial Applications

The study of different alpha-L-arabinofuranosidases reveals their synergistic interactions, especially when combined with other hemicellulases. This synergy is crucial for the efficient breakdown of complex biomass into simpler sugars, which can be further utilized in the production of biofuels and other biochemicals. The industrial applications of these enzymes are vast, ranging from the enhancement of animal feed digestibility to the production of bioethanol, highlighting their importance in a sustainable bioeconomy (Sørensen et al., 2006).

Arabinofuranosyltransferase Activity

Research into the enzymatic mechanisms of arabinofuranosyltransferases provides insights into the biosynthesis of arabinose-containing polysaccharides. These enzymes are essential for the formation of complex plant cell wall components, contributing to plant structure and function. Understanding these mechanisms opens new avenues for the modification of plant biomass for better industrial processing and utilization (Konishi et al., 2006).

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGBMVAQMSBUQH-BGHOBRCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)